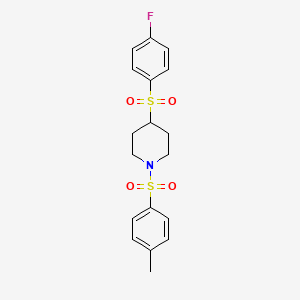

4-((4-Fluorophenyl)sulfonyl)-1-tosylpiperidine

Description

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-1-(4-methylphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO4S2/c1-14-2-6-18(7-3-14)26(23,24)20-12-10-17(11-13-20)25(21,22)16-8-4-15(19)5-9-16/h2-9,17H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRHNLKXIAIRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluorophenyl)sulfonyl)-1-tosylpiperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Tosyl Group: Tosylation is achieved by reacting the piperidine with tosyl chloride in the presence of a base such as pyridine or triethylamine.

Attachment of the 4-Fluorophenylsulfonyl Group: This step involves the reaction of the tosylated piperidine with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluorophenyl)sulfonyl)-1-tosylpiperidine can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl and tosyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-((4-Fluorophenyl)sulfonyl)-1-tosylpiperidine has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its role as a precursor for drug development.

Materials Science: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)-1-tosylpiperidine involves its interaction with specific molecular targets. The sulfonyl and tosyl groups can form strong interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Features of Sulfonylated Piperidine Derivatives

Key Observations:

- Dual Sulfonyl Groups: The target compound’s dual sulfonyl groups distinguish it from simpler analogs like 1-[(4-methylphenyl)sulfonyl]piperidine, which has only one sulfonyl group.

- Fluorophenyl vs. Isothiocyanate : Unlike 1-[(4-isothiocyanatophenyl)sulfonyl]piperidine, the fluorophenyl group in the target compound improves lipophilicity and resistance to oxidative metabolism, making it more suitable for central nervous system (CNS) applications .

- Crystallinity : The isostructural compound 4-(4-fluorophenyl)-2-(triazolyl)thiazole () shares a fluorophenyl group but adopts a planar conformation, whereas the piperidine ring in the target compound introduces torsional flexibility, affecting packing efficiency in crystals .

Crystallographic and Computational Analysis

Crystallographic data for sulfonylated piperidines are often refined using programs like SHELXL, which is optimized for small-molecule structures . For example:

- The isostructural compounds in were solved in the triclinic P̄1 space group, with two independent molecules per asymmetric unit. The fluorophenyl group in these compounds deviates from planarity, a feature also expected in this compound due to steric interactions between sulfonyl groups .

- SHELXL’s robust refinement algorithms enable precise modeling of sulfonyl-oxygen distances (typically 1.43–1.46 Å), critical for validating hydrogen-bonding networks in such compounds .

Pharmacological and Physicochemical Properties

- Solubility: The dual sulfonyl groups in the target compound likely reduce aqueous solubility compared to mono-sulfonylated analogs like 1-[(4-methylphenyl)sulfonyl]piperidine, necessitating formulation adjustments .

- Metabolic Stability: Fluorine substitution mitigates cytochrome P450-mediated degradation, a property shared with 4-(4-fluorophenyl)-2-(triazolyl)thiazole but absent in non-fluorinated analogs .

Biological Activity

4-((4-Fluorophenyl)sulfonyl)-1-tosylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tosyl group and a sulfonyl group containing a fluorophenyl moiety. Its chemical formula is , which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Various studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Study: Breast Cancer Cell Line

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, suggesting a targeted mechanism for inducing cell death.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways has been observed, leading to increased levels of reactive oxygen species (ROS) within cells.

Q & A

Q. Q1. What are the common synthetic routes for 4-((4-Fluorophenyl)sulfonyl)-1-tosylpiperidine, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via sulfonylation of the piperidine core. Key steps include:

- Fluorosulfonylation : Reacting piperidine derivatives with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., NaH or Et₃N in anhydrous THF) .

- Tosylation : Introducing the tosyl group using toluenesulfonyl chloride in dichloromethane with catalytic DMAP .

Purity Assurance : - Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate).

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove byproducts.

- Analytical Validation : Confirm purity via HPLC (>95%) and ¹⁹F/¹H NMR to detect residual solvents or unreacted intermediates .

Advanced Synthesis

Q. Q2. How can regioselectivity challenges in sulfonylation be addressed to avoid over-functionalization?

Methodological Answer:

- Steric and Electronic Control : Use bulky bases (e.g., DBU) to direct sulfonylation to the less hindered nitrogen of piperidine.

- Stepwise Protection : Temporarily protect reactive sites (e.g., Boc-protection) before sequential sulfonylation .

- Catalytic Optimization : Explore Ru(bpy)₃²⁺-mediated photoredox catalysis for selective activation of sulfonyl chlorides, though this requires validation for piperidine substrates .

Structural Characterization

Q. Q3. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR to assign piperidine ring protons and sulfonyl-linked aromatic groups.

- ¹⁹F NMR to confirm the integrity of the 4-fluorophenyl group .

- X-ray Crystallography : Resolve bond lengths and angles to verify sulfonyl group geometry and piperidine chair conformation. Use low-temperature (100 K) data collection to minimize disorder .

Biological Activity

Q. Q4. How can researchers design experiments to evaluate multireceptor binding profiles, as seen in similar piperidine derivatives?

Methodological Answer:

- Radioligand Binding Assays : Screen against dopamine (D₂, D₃) and serotonin (5-HT₂A) receptors using [³H]spiperone as a competitive ligand.

- Functional Assays : Measure cAMP inhibition (for GPCR targets) or calcium flux (for ion channels) to distinguish agonist/antagonist effects.

- Selectivity Panels : Include off-target receptors (e.g., adrenergic α₁) to assess specificity. Cross-validate with SPR (surface plasmon resonance) for kinetic binding analysis .

Data Contradictions

Q. Q5. How should conflicting binding affinity data across assays be resolved?

Methodological Answer:

- Orthogonal Assays : Compare radioligand binding (e.g., [³H]raclopride for D₂) with functional readouts (e.g., β-arrestin recruitment).

- Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) and pH (7.4) to mimic physiological conditions.

- Statistical Analysis : Apply Bland-Altman plots to identify systematic biases between assays .

Computational Modeling

Q. Q6. What computational strategies predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in receptor active sites (e.g., D₂ receptor homology models).

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of sulfonyl-piperidine interactions.

- Free Energy Calculations : Apply MM/GBSA to rank binding affinities of analogs .

Stability Studies

Q. Q7. How can chemical stability under physiological conditions be evaluated?

Methodological Answer:

- Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via UPLC-MS.

- Light Sensitivity : Conduct ICH Q1B photostability testing under UV (320–400 nm) and visible light.

- Solution Stability : Assess solubility in PBS (pH 7.4) and plasma using equilibrium dialysis .

Structure-Activity Relationship (SAR)

Q. Q8. How to design SAR studies to optimize target selectivity?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace tosyl with mesyl or nosyl groups; vary fluorine position).

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (sulfonyl oxygens) and hydrophobic regions (fluorophenyl ring).

- In Vivo Correlation : Test analogs in rodent models for pharmacokinetics (e.g., brain penetration) and efficacy (e.g., apomorphine-induced climbing test) .

Crystallography Challenges

Q. Q9. What are common challenges in obtaining high-quality crystals for X-ray analysis?

Methodological Answer:

- Crystallization Screens : Use vapor diffusion (hanging drop) with PEG/Ion or Index kits.

- Cryoprotection : Soak crystals in Paratone-N or glycerol before flash-cooling in liquid N₂.

- Disorder Mitigation : Co-crystallize with stabilizing ligands (e.g., adenosine derivatives for kinase targets) .

Advanced Analytical Techniques

Q. Q10. How can LC-MS/MS be applied to quantify trace impurities in synthesized batches?

Methodological Answer:

- Column Selection : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile.

- MRM Transitions : Monitor parent ion → fragment transitions (e.g., m/z 450 → 315 for the parent compound).

- Validation : Ensure linearity (R² > 0.99), LOD (0.1 ng/mL), and precision (%RSD < 15%) per ICH Q2 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.